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molecular formula C10H10O3S B8542055 2-Acetylthio-3-methylbenzoic acid

2-Acetylthio-3-methylbenzoic acid

Cat. No. B8542055
M. Wt: 210.25 g/mol
InChI Key: PLEMDSWCUWXTRU-UHFFFAOYSA-N
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Patent
US04440941

Procedure details

2-Mercapto-3-methylbenzoic acid (9.0 g, 54 mmol), acetic anhydride (6.5 g, 63 mmol) and glacial acetic acid (25 ml) were refluxed 1 hour, then poured into dilute hydrochloric acid. The product was filtered and recrystallized from toluene.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=[O:14])[CH3:13].Cl>C(O)(=O)C>[C:12]([S:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1C
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
C(C)(=O)SC1=C(C(=O)O)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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